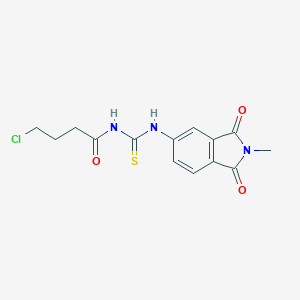![molecular formula C29H31N3O2S B283787 N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea, commonly known as BBOT, is a fluorescent whitening agent that is widely used in the textile, paper, and plastic industries. BBOT is a thiourea derivative and is known for its excellent whitening properties. The compound has a unique structure that allows it to absorb UV light and emit blue light, thereby enhancing the whiteness of the material it is applied to.
作用机制
The mechanism of action of BBOT involves the absorption of UV light and the subsequent emission of blue light. BBOT has a unique structure that allows it to absorb UV light in the range of 300-400 nm and emit blue light in the range of 400-500 nm. This property of BBOT makes it an excellent whitening agent, as it enhances the whiteness of the material it is applied to.
Biochemical and Physiological Effects:
BBOT is not known to have any significant biochemical or physiological effects on living organisms. However, studies have shown that BBOT can be toxic to aquatic organisms at high concentrations. Therefore, it is important to use BBOT in a responsible manner and follow the recommended guidelines for its use.
实验室实验的优点和局限性
The main advantage of using BBOT in lab experiments is its excellent whitening properties. BBOT is a highly efficient whitening agent that can enhance the whiteness of the material it is applied to. However, the use of BBOT in lab experiments is limited by its toxicity to aquatic organisms. Therefore, it is important to use BBOT in a responsible manner and follow the recommended guidelines for its use.
未来方向
There are several areas of research that can be explored in the future to further understand the properties and applications of BBOT. One area of research could be the development of new synthesis methods for BBOT that are more efficient and environmentally friendly. Another area of research could be the study of the photostability of BBOT and its applications in the field of photovoltaics. Furthermore, the use of BBOT in the field of biomedicine could be explored, as it has the potential to be used as a biomarker for the detection and diagnosis of diseases.
合成方法
The synthesis of BBOT involves the reaction of 5-sec-butyl-2-aminophenol with 4-tert-butylbenzoyl isothiocyanate in the presence of a base. The reaction is carried out at a temperature of around 60-70°C for several hours. The resulting product is then purified by recrystallization to obtain pure BBOT.
科学研究应用
BBOT has been extensively studied for its applications in various fields of science. In the field of material science, BBOT is used as a fluorescent probe to study the properties of polymers, fibers, and films. BBOT has also been used as a biomarker to study the distribution and metabolism of drugs in living organisms. In the field of chemistry, BBOT is used as a reagent for the detection of metal ions and as a catalyst for various chemical reactions.
属性
分子式 |
C29H31N3O2S |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
N-[[3-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C29H31N3O2S/c1-6-18(2)20-12-15-25-24(17-20)31-27(34-25)21-8-7-9-23(16-21)30-28(35)32-26(33)19-10-13-22(14-11-19)29(3,4)5/h7-18H,6H2,1-5H3,(H2,30,32,33,35) |
InChI 键 |
LMTVIBKNVPZSMM-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
规范 SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283705.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283706.png)
![2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethanol](/img/structure/B283707.png)
![2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283709.png)
![3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283712.png)
![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)